4-Hydroxy-3,5-dimethoxybenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-3,5-dimethoxybenzyl alcohol involves protective group strategies and specific chemical reactions that enable its production. One approach includes the use of dimethoxybenzyl protecting groups, which are removed by DDQ oxidation at room temperature but are stable to strong acids (Nakajima, Abe, & Yonemitsu, 1988). This indicates a method for synthesizing the compound through selective deprotection techniques.
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3,5-dimethoxybenzyl alcohol can be analyzed through spectroscopic methods, including Raman and FTIR spectra. These techniques provide insights into the compound's vibrational spectra at the molecular level, essential for understanding its structural characteristics and reactivity (Yun-xia Han et al., 2010).
Chemical Reactions and Properties
4-Hydroxy-3,5-dimethoxybenzyl alcohol participates in various chemical reactions, showcasing its versatility as a reagent or intermediate in organic synthesis. For instance, it is involved in Brønsted acid-catalyzed stereoselective cycloadditions with N,N'-cyclic azomethine imines, leading to the formation of biologically important seven-membered heterocyclic scaffolds (Guang-Jian Mei et al., 2017). This reactivity is pivotal for synthesizing complex organic molecules.
Physical Properties Analysis
The physical properties of 4-Hydroxy-3,5-dimethoxybenzyl alcohol, such as melting point, boiling point, and solubility, are critical for its handling and application in chemical syntheses. Although specific studies on these properties were not directly found, they can be inferred from related compounds and their behavior in chemical reactions and environments.
Chemical Properties Analysis
The chemical properties of 4-Hydroxy-3,5-dimethoxybenzyl alcohol, including its stability under various conditions and reactivity with different chemical reagents, are essential for its utility in organic chemistry. Its stability under strong acids and reactivity in DDQ oxidation are notable, suggesting it is a versatile compound for synthetic applications (Nakajima, Abe, & Yonemitsu, 1988).
Scientific Research Applications
Selective Oxidation
- Scientific Field: Chemistry
- Summary of Application: 4-Hydroxy-3,5-dimethoxybenzyl alcohol is used in the selective oxidation process, which is crucial in diverse chemical industries . This process transforms harmful chemicals into valuable compounds .
- Methods of Application: In this work, N-doped or non-doped carbonaceous materials were synthesized using a hard-template technique and subjected to sonication at frequencies of 22, 100, 500, and 800 kHz with a 50% amplitude . Sonochemical reaction catalytic tests were conducted .
- Results: The sonochemical reaction catalytic tests considerably increased the catalytic activity of C-meso (non-doped mesoporous carbon material) . The scavenger test showed a radical formation when this catalyst was used . N-doped carbons did not show adequate and consistent sonoactivity for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol in comparison with control conditions without sonication .
Synthesis of Cyclotriveratrylenes
- Scientific Field: Organic Chemistry
- Summary of Application: 3,4-Dimethoxybenzyl alcohol, a similar compound to 4-Hydroxy-3,5-dimethoxybenzyl alcohol, is widely used in the synthesis of various cyclotriveratrylenes (CTVs) . CTVs are cyclic molecular hosts with a cavity to accommodate guest molecules .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not detailed in the source .
Antiviral Properties
- Scientific Field: Pharmacology
- Summary of Application: 4-Hydroxy-3,5-dimethoxybenzyl alcohol is a 2,4,6- substituted phenol with antiviral properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not detailed in the source .
Synthesis of Dendrimeric Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: 3,5-Dimethoxybenzyl alcohol, a compound similar to 4-Hydroxy-3,5-dimethoxybenzyl alcohol, is used as a starting material for the synthesis of dendrimeric compounds . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not detailed in the source .
Safety And Hazards
4-Hydroxy-3,5-dimethoxybenzyl alcohol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
properties
IUPAC Name |
4-(hydroxymethyl)-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,10-11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOAEJWSKPQLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201050 | |
Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-dimethoxybenzyl alcohol | |
CAS RN |
530-56-3 | |
Record name | Syringyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Syringic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-dimethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SYRINGIC ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G66I59XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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